molecular formula C19H19N3O B6121141 4-tert-butylbenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone

4-tert-butylbenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone

Cat. No. B6121141
M. Wt: 305.4 g/mol
InChI Key: KZIFPXHSTHJNHF-UDWIEESQSA-N
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Description

4-tert-butylbenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as L1 and is a derivative of indole-3-carboxaldehyde. The synthesis of L1 has been achieved through a variety of methods, and its mechanism of action has been investigated in a number of studies. In

Scientific Research Applications

L1 has been studied for its potential applications in scientific research. One area of research involves the use of L1 as a fluorescent probe for the detection of metal ions. L1 has been shown to selectively bind to certain metal ions, such as copper(II) and zinc(II), and emit fluorescence upon binding. This property makes L1 a useful tool for the detection of metal ions in biological systems.
Another area of research involves the use of L1 as a potential anticancer agent. L1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. The mechanism of action of L1 in cancer cells involves the induction of apoptosis, or programmed cell death. This property makes L1 a promising candidate for the development of new anticancer drugs.

Mechanism of Action

The mechanism of action of L1 in both metal ion detection and anticancer activity involves the formation of a complex with the target molecule. In the case of metal ion detection, L1 binds to the metal ion and undergoes a conformational change that results in the emission of fluorescence. In the case of anticancer activity, L1 binds to specific proteins in cancer cells and induces apoptosis.
Biochemical and Physiological Effects
L1 has been shown to have a number of biochemical and physiological effects. In addition to its metal ion detection and anticancer activities, L1 has been shown to have antioxidant properties. This property makes L1 a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using L1 in lab experiments is its ability to selectively bind to certain metal ions and emit fluorescence upon binding. This property makes L1 a useful tool for the detection of metal ions in biological systems. Another advantage of using L1 is its potential as an anticancer agent. However, one limitation of using L1 is its potential toxicity, which must be carefully evaluated in future studies.

Future Directions

There are a number of future directions for research involving L1. One area of research involves the optimization of the synthesis method for L1 to improve its yield and purity. Another area of research involves the development of new derivatives of L1 with improved metal ion detection and anticancer activities. Additionally, future studies should investigate the potential toxicity of L1 and its derivatives in order to evaluate their safety for use in biological systems.
Conclusion
4-tert-butylbenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone, or L1, is a chemical compound that has been studied for its potential applications in scientific research. L1 has been shown to have a number of properties, including its ability to selectively bind to certain metal ions and emit fluorescence upon binding, its potential as an anticancer agent, and its antioxidant properties. While L1 shows promise for use in scientific research, further studies are needed to optimize its synthesis method, evaluate its potential toxicity, and develop new derivatives with improved properties.

Synthesis Methods

The synthesis of L1 has been achieved through a variety of methods. One method involves the reaction of indole-3-carboxaldehyde with tert-butyl hydrazine in the presence of acetic acid. Another method involves the reaction of indole-3-carboxaldehyde with tert-butyl hydrazine in the presence of hydrochloric acid. Both methods have been shown to produce L1 in good yields.

properties

IUPAC Name

(3Z)-3-[(E)-(4-tert-butylphenyl)methylidenehydrazinylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-19(2,3)14-10-8-13(9-11-14)12-20-22-17-15-6-4-5-7-16(15)21-18(17)23/h4-12H,1-3H3,(H,21,22,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIFPXHSTHJNHF-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/N=C\2/C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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